molecular formula C6H6N2O2S2 B13591013 5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile

5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile

Cat. No.: B13591013
M. Wt: 202.3 g/mol
InChI Key: VNUCBLUODIAFQJ-UHFFFAOYSA-N
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Description

The compound’s molecular formula is C6H6N2O3S2, and it has a molecular weight of 218.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methanesulfinyl chloride with 3-methoxy-1,2-thiazole-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    5-Methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile: Similar in structure but with a sulfonyl group instead of a sulfinyl group.

    2,4-Disubstituted thiazoles: These compounds also contain the thiazole ring and exhibit a range of biological activities.

Uniqueness

5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H6N2O2S2

Molecular Weight

202.3 g/mol

IUPAC Name

3-methoxy-5-methylsulfinyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C6H6N2O2S2/c1-10-5-4(3-7)6(11-8-5)12(2)9/h1-2H3

InChI Key

VNUCBLUODIAFQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1C#N)S(=O)C

Origin of Product

United States

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